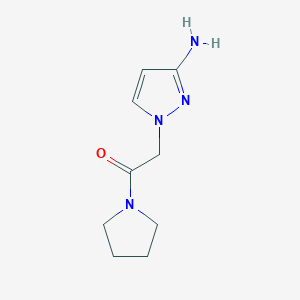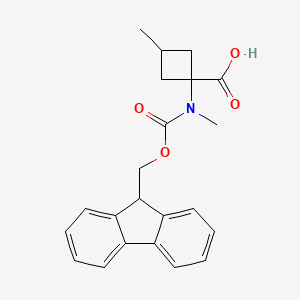
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclobutane Ring: The protected amino acid is then subjected to cyclization reactions to form the cyclobutane ring. This can be achieved through various methods, including intramolecular cyclization or using cyclobutane derivatives.
Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions, typically using methyl iodide or similar reagents.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions during peptide synthesis. The compound can also interact with enzymes and proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methylcyclobutylacetic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid is unique due to its specific structure, which includes a cyclobutane ring and a methyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and drug development.
特性
分子式 |
C22H23NO4 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-14-11-22(12-14,20(24)25)23(2)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25) |
InChIキー |
HDMOHTROXJHBJO-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


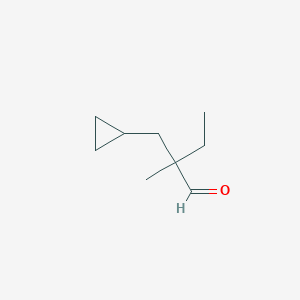


![2-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321488.png)
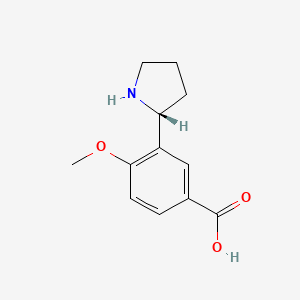
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13321498.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13321503.png)
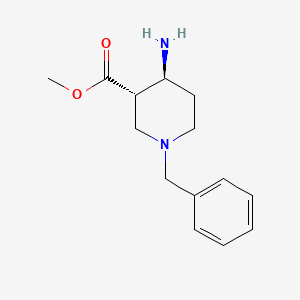
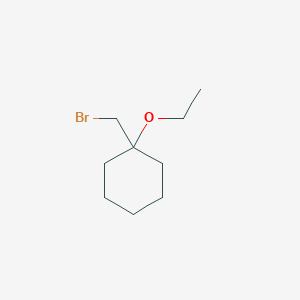
![(3R,7AR)-6-(4-chlorobenzyl)-1,7a-dihydro-5H-spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H)-trione](/img/structure/B13321515.png)

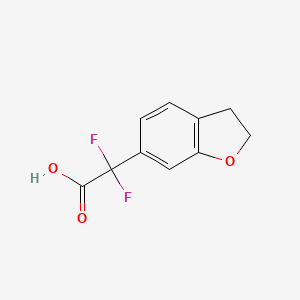
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B13321529.png)
